molecular formula C15H22N6O2 B2963662 Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 2034367-36-5

Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

Cat. No.: B2963662
CAS No.: 2034367-36-5
M. Wt: 318.381
InChI Key: VRSNREAVDSCKOR-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a heterocyclic scaffold known for its versatility in medicinal chemistry. The structure features a triazolopyridazine core with a pyrrolidin-1-yl substituent at position 6 and a tert-butyl carbamate-protected methylamine group at position 2. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective deprotection during synthetic workflows . Pyrrolidine, a five-membered cyclic amine, enhances solubility and may participate in hydrogen bonding or hydrophobic interactions in biological systems.

Properties

IUPAC Name

tert-butyl N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-15(2,3)23-14(22)16-10-13-18-17-11-6-7-12(19-21(11)13)20-8-4-5-9-20/h6-7H,4-5,8-10H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSNREAVDSCKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate typically involves multiple steps, starting with the formation of the triazolopyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable pyridazine derivative

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate leaving groups.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazolopyridazine core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its biological activity suggests that it may be useful in treating diseases such as infections, cancer, and inflammation.

Industry: In industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable tool in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural and functional distinctions between the target compound and related analogs:

Table 1. Key Structural and Functional Comparisons

Compound Name Core Structure Position 6 Substituent Position 3 Substituent Key Properties Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Pyrrolidin-1-yl Boc-protected methylamine Enhanced solubility (pyrrolidine), amine protection for synthetic flexibility
Tert-butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamate [1,2,4]Triazolo[4,3-b]pyridazine Chloro Boc-protected methylamine Chloro group enables cross-coupling reactions (e.g., Suzuki-Miyaura); lower solubility vs. pyrrolidine analog
Tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (9) [1,2,4]Triazolo[4,3-b]pyridazine 4-Methyl-3-nitrophenyl Methyl Nitro group enhances electrophilicity; methyl at position 3 reduces steric hindrance
Tert-butyl ((6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate (8) [1,2,4]Triazolo[4,3-a]pyridine Trifluoromethyl Boc-protected methylamine Pyridine core (vs. pyridazine) alters electronic properties; CF3 improves metabolic stability
Tert-butyl ((6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate (28) [1,2,4]Triazolo[4,3-a]pyridine Chloro Boc-protected methylamine Chloro substituent facilitates nucleophilic substitution; pyridine core reduces hydrogen-bonding capacity vs. pyridazine
Vébreltinib (WHO International Nonproprietary Name) [1,2,4]Triazolo[4,3-b]pyridazine Difluoro(6-fluoro-2-methyl-indazol-5-yl)methyl Cyclopropyl-pyrazole Clinically relevant kinase inhibitor; bulky substituents enhance target affinity but reduce solubility

Structural and Electronic Differences

  • Core Heterocycle: The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridine derivatives (e.g., triazolo[4,3-a]pyridine in compounds 8 and 28).
  • Substituent Effects :
    • Pyrrolidin-1-yl (Target) : The cyclic amine at position 6 improves solubility and may engage in cation-π or hydrogen-bond interactions. Its bulkiness could limit steric access in certain binding pockets.
    • Chloro (Compounds 7, 28) : Chlorine is a small, electronegative group that facilitates cross-coupling reactions (e.g., Suzuki-Miyaura in compound 9 ), but its electron-withdrawing nature may reduce nucleophilicity at adjacent positions.
    • Trifluoromethyl (Compound 8) : The CF3 group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Physicochemical Properties

  • Solubility : Pyrrolidine and Boc groups in the target compound likely improve aqueous solubility relative to chloro- or trifluoromethyl-substituted analogs.
  • NMR Signatures : The tert-butyl group in Boc-protected compounds produces a distinctive singlet at ~1.4 ppm (1H-NMR) and ~28 ppm (13C-NMR). Pyrrolidine protons resonate at ~1.8–2.0 ppm (methylene) and ~3.3–3.5 ppm (N-methylene) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate?

  • Methodological Answer : The synthesis typically involves annulation of the triazole ring onto a pyridazine precursor. For example, substituted azines can undergo cyclization with ethyl glycinate derivatives under acidic conditions to form the triazolo-pyridazine core . Subsequent functionalization with pyrrolidine and tert-butyl carbamate groups requires careful optimization of coupling agents (e.g., DCC or EDC) and reaction temperatures (60–80°C in DMF or DMSO) . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1H^1H/13C^{13}C NMR and HRMS .

Q. How can researchers ensure structural fidelity during synthesis?

  • Methodological Answer : Use orthogonal protecting groups (e.g., tert-butyl carbamate) to prevent unwanted side reactions. Confirm intermediate structures using 2D NMR (e.g., HSQC, HMBC) to verify regioselectivity in triazole ring formation . For final product validation, compare melting points, IR spectra, and mass spectrometry data with literature values .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific safety data for this compound are limited, structurally similar triazolo-pyridazines require PPE (gloves, goggles) and handling in a fume hood. Consult SDS sheets of analogs (e.g., tert-butyl carbamates) for hazard guidance . In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the compound’s biological activity?

  • Methodological Answer : The pyrrolidine group enhances solubility and modulates kinase binding affinity. For SAR studies, replace pyrrolidine with morpholine or piperidine and compare IC50_{50} values in enzymatic assays (e.g., c-Met kinase inhibition). Use molecular docking to analyze interactions with ATP-binding pockets .

Q. What strategies resolve contradictory data in cell-based vs. enzymatic assays?

  • Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. Perform ADME profiling (e.g., microsomal stability assays) and use isoform-specific kinase inhibitors (e.g., SGX-523 for c-Met) as controls . Validate target engagement via Western blotting for phosphorylated kinases .

Q. How can researchers optimize bioavailability for in vivo studies?

  • Methodological Answer : Modify the carbamate group to improve metabolic stability. For example, replace tert-butyl with cyclopropyl carbamate and assess pharmacokinetics (Cmax_{max}, T1/2_{1/2}) in rodent models. Use PEGylated formulations or co-solvents (e.g., Captisol®) to enhance aqueous solubility .

Key Notes

  • Advanced Characterization : Utilize 19F^{19}F NMR for fluorinated analogs and X-ray crystallography for resolving stereochemical ambiguities .
  • Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding kinetics) .

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